molecular formula C14H19NO B4984486 4-(diethylamino)-1-phenyl-2-butyn-1-ol

4-(diethylamino)-1-phenyl-2-butyn-1-ol

Cat. No. B4984486
M. Wt: 217.31 g/mol
InChI Key: IUBSFDOHSKQPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04418079

Procedure details

To a solution of 1-phenylpropargyl alcohol (119.12 g) in dioxane (650 ml), a solution of diethylamine (99.2 g) in water (300 ml), a solution of 37% formalin (148.9 g) in dioxane (200 ml) and a solution of cupric sulfate (pentahydrate) (8.11 g) in water (180 ml) were added with stirring at room temperature. The resulting mixture was stirred at about 70° C. for 2 hours and then filtered off, and the filtrate was evaporated under reduced pressure. The residual oily material was dissolved in benzene (450 ml) and extracted with three 300 ml portions of 5% aqueous solution of hydrochloric acid, and the extracts were combined together and washed with benzene (300 ml). The washed extract was neutralized with an aqueous solution of sodium hydroxide and extracted with three 400 ml portions of chloroform, and the extracts were washed with water (500 ml) and dried over sodium sulfate. The chloroform-extracts were evaporated and then distilled to afford N-(4-phenyl-4-hydroxy-2-butynyl)-N,N-diethylamine, b.p., 134°-137° C./0.12 mmHg.
Quantity
119.12 g
Type
reactant
Reaction Step One
Quantity
99.2 g
Type
reactant
Reaction Step One
Quantity
148.9 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric sulfate
Quantity
8.11 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([NH:13][CH2:14][CH3:15])[CH3:12].[CH2:16]=O>O1CCOCC1.O>[C:4]1([CH:3]([OH:10])[C:2]#[C:1][CH2:16][N:13]([CH2:14][CH3:15])[CH2:11][CH3:12])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
119.12 g
Type
reactant
Smiles
C#CC(C1=CC=CC=C1)O
Name
Quantity
99.2 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
148.9 g
Type
reactant
Smiles
C=O
Name
cupric sulfate
Quantity
8.11 g
Type
reactant
Smiles
Name
Quantity
650 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at about 70° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residual oily material was dissolved in benzene (450 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with three 300 ml portions of 5% aqueous solution of hydrochloric acid
WASH
Type
WASH
Details
washed with benzene (300 ml)
EXTRACTION
Type
EXTRACTION
Details
The washed extract
EXTRACTION
Type
EXTRACTION
Details
extracted with three 400 ml portions of chloroform
WASH
Type
WASH
Details
the extracts were washed with water (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The chloroform-extracts were evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C#CCN(CC)CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.